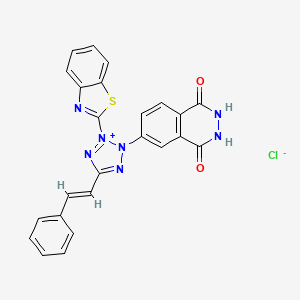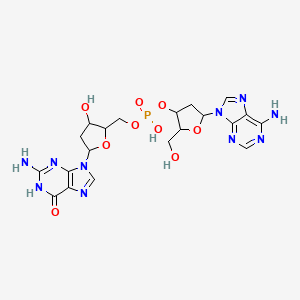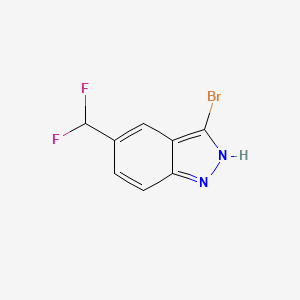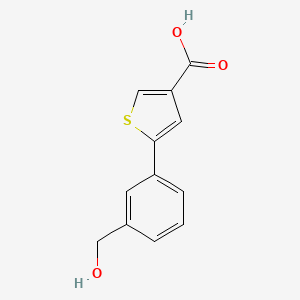![molecular formula C19H14O12 B12064756 6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)
6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ellagic acid 4-O-xylopyranoside is a naturally occurring polyphenolic compound, classified as a tannin. It is a derivative of ellagic acid, which is known for its strong antioxidant properties. This compound is found in various plants and fruits, contributing to their health benefits. The molecular formula of ellagic acid 4-O-xylopyranoside is C19H14O12, and it has a molecular weight of 434.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ellagic acid 4-O-xylopyranoside typically involves the glycosylation of ellagic acid. This process can be achieved through the reaction of ellagic acid with xylopyranosyl donors under acidic or basic conditions. Common reagents used in this synthesis include glycosyl halides and glycosyl trichloroacetimidates .
Industrial Production Methods: Industrial production of ellagic acid 4-O-xylopyranoside often involves the extraction of ellagitannins from plant sources, followed by hydrolysis to yield ellagic acid. The ellagic acid is then subjected to glycosylation reactions to produce the desired compound. This method leverages the natural abundance of ellagitannins in certain plants, making it a cost-effective approach .
化学反応の分析
Types of Reactions: Ellagic acid 4-O-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, although these are less common.
Substitution: Substitution reactions, particularly glycosylation, are crucial for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Glycosyl donors like glycosyl halides and trichloroacetimidates are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of ellagic acid .
科学的研究の応用
Ellagic acid 4-O-xylopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the behavior of polyphenolic compounds.
Biology: The compound is studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Research has shown that ellagic acid 4-O-xylopyranoside exhibits antitumor, antimicrobial, and anti-inflammatory activities. .
作用機序
The mechanism of action of ellagic acid 4-O-xylopyranoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antitumor Activity: It inhibits the proliferation of cancer cells by blocking the cell cycle at the G1/S phase and inducing apoptosis.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Ellagic acid 4-O-xylopyranoside can be compared with other similar compounds, such as:
Ellagic Acid: The parent compound, known for its strong antioxidant and anticancer properties.
3-Methyl Ellagic Acid: A methylated derivative with enhanced bioavailability and similar biological activities.
Ellagic Acid 4-O-alpha-L-arabinofuranoside: Another glycosylated derivative with comparable antioxidant properties.
Uniqueness: Ellagic acid 4-O-xylopyranoside stands out due to its specific glycosylation pattern, which can influence its solubility, bioavailability, and biological activity. This unique structure allows for targeted applications in medicine and industry, making it a valuable compound for further research and development .
特性
分子式 |
C19H14O12 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
6,7,14-trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2 |
InChIキー |
KNURQRIPZJJYQO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)








![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)
![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)


